molecular formula C9H11NO2 B15197878 (5-(Allyloxy)pyridin-2-yl)methanol

(5-(Allyloxy)pyridin-2-yl)methanol

Cat. No.: B15197878
M. Wt: 165.19 g/mol
InChI Key: HCWDIJODYANPCE-UHFFFAOYSA-N
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Description

(5-(Allyloxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at the 2-position and an allyloxy substituent at the 5-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science, where its structural features could influence solubility, electronic properties, and intermolecular interactions.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(5-prop-2-enoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h2-4,6,11H,1,5,7H2

InChI Key

HCWDIJODYANPCE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CN=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Allyloxy)pyridin-2-yl)methanol typically involves the reaction of 5-hydroxy-2-hydroxymethylpyridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent mixture of water and acetone at 60°C for several hours. The reaction mixture is then neutralized with hydrochloric acid and extracted with ethyl acetate to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for (5-(Allyloxy)pyridin-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (5-(Allyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as or .

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: (5-(Allyloxy)pyridin-2-yl)carboxylic acid.

    Reduction: (5-(Allyloxy)pyridin-2-yl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (5-(Allyloxy)pyridin-2-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.

Industry: In the chemical industry, (5-(Allyloxy)pyridin-2-yl)methanol can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules .

Mechanism of Action

The mechanism of action of (5-(Allyloxy)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The allyloxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridine methanol derivatives are structurally related to (5-(Allyloxy)pyridin-2-yl)methanol, differing primarily in substituent type and position:

Compound Name Substituent(s) Key Features
(5-Iodopyridin-3-yl)-methanol Iodine at 5-position, methanol at 3 Heavy atom (iodine) may enhance crystallinity or act as a halogen bond donor .
(5-Chloro-2-methoxypyridin-3-yl)methanol Chloro at 5, methoxy at 2, methanol at 3 Electron-withdrawing Cl and electron-donating OMe groups modulate reactivity .
(6-Methoxypyridin-2-yl)-methanol Methoxy at 6, methanol at 2 Methoxy group increases electron density, potentially improving solubility .
(5-(Trifluoromethyl)pyridin-2-yl)methanol CF₃ at 5, methanol at 2 Strong electron-withdrawing CF₃ group enhances stability and lipophilicity .
[5-(2-fluoroethoxy)pyridin-2-yl]methanol Fluoroethoxy at 5, methanol at 2 Fluorine atom improves metabolic stability and bioavailability .
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol Bromo-substituted fused imidazole ring Bromine adds steric hindrance and potential for cross-coupling reactions .

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) generally enhance water solubility, whereas halogenated (Cl, Br, I) or trifluoromethyl groups (CF₃) increase lipophilicity . The allyloxy group in the target compound may confer intermediate polarity.
  • Reactivity : The allyloxy group’s alkene moiety offers sites for click chemistry or polymerization, unlike inert substituents like methoxy or chloro . Trifluoromethyl groups are chemically inert but influence electronic properties .

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